molecular formula C16H15BrO2 B115769 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine CAS No. 159150-88-6

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine

Cat. No. B115769
M. Wt: 319.19 g/mol
InChI Key: HHXYEOOAWYSJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound, also known as BMMD, has been synthesized using different methods and has been found to have both advantages and limitations in laboratory experiments. In

Mechanism Of Action

The mechanism of action of 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. It has been found to selectively bind to certain proteins and enzymes, which may be responsible for its antitumor activity and fluorescence properties.

Biochemical And Physiological Effects

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, which may be due to its ability to target certain enzymes and proteins that are involved in cell growth and division. It has also been found to selectively bind to certain proteins and enzymes, which may be responsible for its fluorescence properties.

Advantages And Limitations For Lab Experiments

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has both advantages and limitations for laboratory experiments. Its fluorescence properties make it a useful tool for imaging biological systems, as it can selectively bind to certain proteins and enzymes. However, its synthesis method can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine. It could be studied further for its antitumor activity, as well as its potential use as a fluorescent probe for imaging biological systems. Its mechanism of action could also be further explored to better understand how it targets certain enzymes and proteins. Additionally, new synthesis methods could be developed to make the compound more accessible for laboratory experiments.
Conclusion
In conclusion, 8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on this compound could lead to new discoveries and advancements in various scientific fields.

Synthesis Methods

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine can be synthesized using different methods, including the Grignard reaction and the Suzuki-Miyaura coupling reaction. The Grignard reaction involves the reaction of phenyl magnesium bromide with 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine, followed by the addition of formaldehyde and bromine. The Suzuki-Miyaura coupling reaction involves the reaction of 6-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with phenylboronic acid, followed by the addition of formaldehyde and bromine.

Scientific Research Applications

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging biological systems, as it has been found to selectively bind to certain proteins and enzymes.

properties

CAS RN

159150-88-6

Product Name

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

8-(bromomethyl)-6-methyl-2-phenyl-4H-1,3-benzodioxine

InChI

InChI=1S/C16H15BrO2/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3

InChI Key

HHXYEOOAWYSJME-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C(=C1)CBr)OC(OC2)C3=CC=CC=C3

synonyms

4H-1,3-Benzodioxin,8-(bromomethyl)-6-methyl-2-phenyl-(9CI)

Origin of Product

United States

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